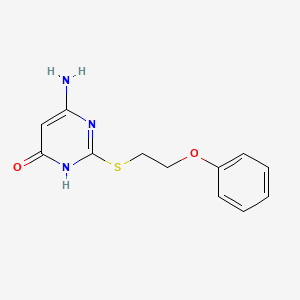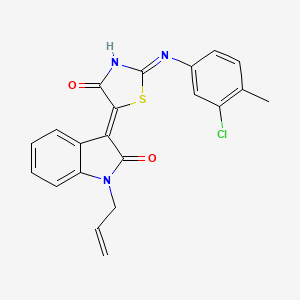
(5Z)-2-(3-chloro-4-methylanilino)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a thiazolidinone ring, and a chlorinated phenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
準備方法
The synthesis of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the indole derivative with a thioamide and an appropriate electrophile.
Chlorination and Methylation: The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorinating agents such as thionyl chloride and methylating agents like methyl iodide.
Final Coupling: The final step involves coupling the chlorinated phenyl group with the thiazolidinone-indole intermediate under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of urease-producing organisms, leading to their death.
類似化合物との比較
1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1-allyl-3-(3-chloro-4-methylphenyl)urea: This compound shares a similar chlorinated phenyl group but lacks the thiazolidinone and indole moieties.
1-aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound contains a thiourea group instead of the thiazolidinone ring and has been studied for its urease inhibitory activity.
The uniqueness of 1-allyl-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C21H16ClN3O2S |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O2S/c1-3-10-25-16-7-5-4-6-14(16)17(20(25)27)18-19(26)24-21(28-18)23-13-9-8-12(2)15(22)11-13/h3-9,11H,1,10H2,2H3,(H,23,24,26)/b18-17- |
InChIキー |
KGNOVCNOGNYPQF-ZCXUNETKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/S2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378237.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)

![(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)
![ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378260.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B13378262.png)
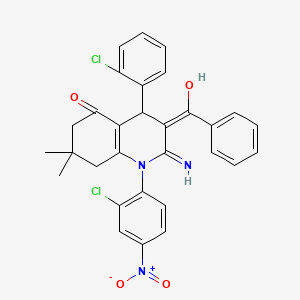
![{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B13378279.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13378282.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378298.png)
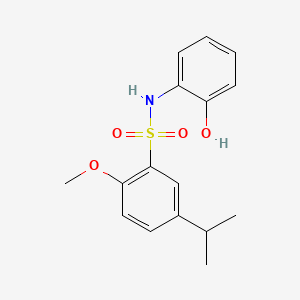
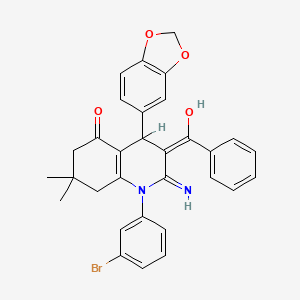
![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)
